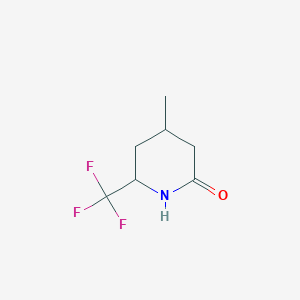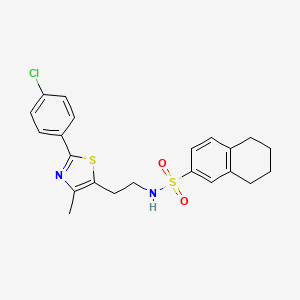
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a tetrahydronaphthalene sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with 2-bromo-4-methylthiazole under basic conditions.
Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biology: The compound is used in studies related to cell signaling and receptor binding.
Materials Science: It is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethylamine
- 5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 4-chlorophenylthiazole derivatives
Uniqueness
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiazole and sulfonamide moieties allows for diverse interactions with biological targets, making it a versatile compound in research.
Propriétés
Formule moléculaire |
C22H23ClN2O2S2 |
|---|---|
Poids moléculaire |
447.0 g/mol |
Nom IUPAC |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H23ClN2O2S2/c1-15-21(28-22(25-15)17-6-9-19(23)10-7-17)12-13-24-29(26,27)20-11-8-16-4-2-3-5-18(16)14-20/h6-11,14,24H,2-5,12-13H2,1H3 |
Clé InChI |
PBJSWYYMVWBXIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B12344404.png)
![1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide](/img/structure/B12344409.png)

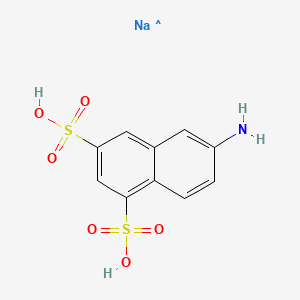
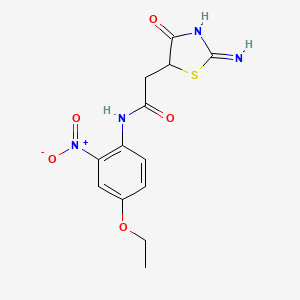
![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B12344425.png)
![4-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12344430.png)

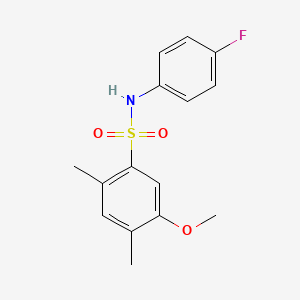
![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12344448.png)
![4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B12344449.png)
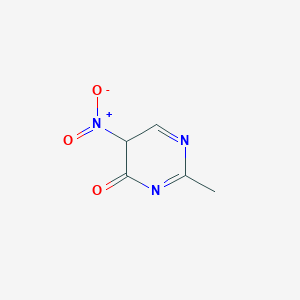
![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12344471.png)
